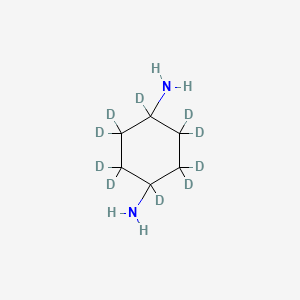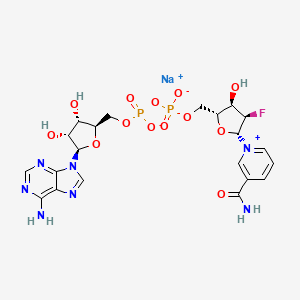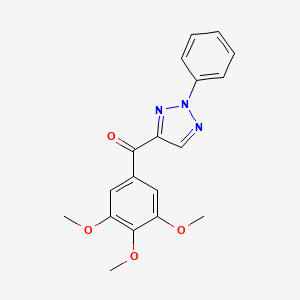
1,4-Cyclohexane-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexane-d10 is a deuterium-labeled derivative of 1,4-Cyclohexane. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,4-Cyclohexane-d10 involves the deuteration of 1,4-Cyclohexane. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in 1,4-Cyclohexane are replaced with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reaction Conditions: The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Catalytic Deuteration: Using large reactors and efficient catalysts to maximize yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexane-d10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone or cyclohexanol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form cyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Halogens (Cl2, Br2) in the presence of light or heat.
Major Products
Oxidation: Cyclohexanone, Cyclohexanol.
Reduction: Cyclohexane.
Substitution: Various substituted cyclohexanes depending on the reagent used.
Scientific Research Applications
1,4-Cyclohexane-d10 has several applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: Used in drug development to study the pharmacokinetics and metabolic profiles of deuterated drugs.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications
Mechanism of Action
The mechanism of action of 1,4-Cyclohexane-d10 involves its use as a stable isotope tracer. Deuterium atoms in the compound replace hydrogen atoms, allowing researchers to track the compound’s behavior in chemical and biological systems. This substitution can affect the pharmacokinetic and metabolic profiles of drugs, providing valuable insights into their mechanisms of action .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: The non-deuterated form of 1,4-Cyclohexane-d10.
Cyclohexanone: An oxidized form of cyclohexane.
Cyclohexanol: Another oxidized form of cyclohexane.
Substituted Cyclohexanes: Compounds with various functional groups attached to the cyclohexane ring
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantitation in NMR spectroscopy and metabolic studies, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
124.25 g/mol |
IUPAC Name |
1,2,2,3,3,4,5,5,6,6-decadeuteriocyclohexane-1,4-diamine |
InChI |
InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2/i1D2,2D2,3D2,4D2,5D,6D |
InChI Key |
VKIRRGRTJUUZHS-MBXGXEIXSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])N)([2H])[2H])([2H])[2H])([2H])N)([2H])[2H])[2H] |
Canonical SMILES |
C1CC(CCC1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-((4-(1H-Indole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12399914.png)



